Increased Lipophilicity vs. Unsubstituted Core for Enhanced Membrane Permeability Profiling
The presence of the 6-methyl substituent on Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate directly increases its calculated lipophilicity compared to the unsubstituted parent scaffold, Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate. This is a key differentiator for projects where passive membrane permeability is a critical parameter. [1][2]
| Evidence Dimension | Computed Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1353498-59-5), XLogP3-AA = 0.9 |
| Quantified Difference | ΔLogP = +0.3 units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
This quantifiable increase in LogP (+0.3) suggests improved membrane partitioning, making it a preferred starting point for cellular assays where higher passive permeability is desired, and it prevents procurement of the less lipophilic analog that may fail in later cell-based screening.
- [1] PubChem Compound Summary for CID 70306999, Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate. View Source
- [2] PubChem Compound Summary for CID 54775535, Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate. View Source
